Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 24248-71-3
VCID: VC0366492
InChI: InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15)
SMILES: CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
Molecular Formula: C11H15N3O3S
Molecular Weight: 269.32g/mol

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate

CAS No.: 24248-71-3

Main Products

VCID: VC0366492

Molecular Formula: C11H15N3O3S

Molecular Weight: 269.32g/mol

Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate - 24248-71-3

CAS No. 24248-71-3
Product Name Ethyl 2-amino-3-carbamoyl-4,7-dihydrothieno[2,3-c]pyridine-6(5H)-carboxylate
Molecular Formula C11H15N3O3S
Molecular Weight 269.32g/mol
IUPAC Name ethyl 2-amino-3-carbamoyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Standard InChI InChI=1S/C11H15N3O3S/c1-2-17-11(16)14-4-3-6-7(5-14)18-10(13)8(6)9(12)15/h2-5,13H2,1H3,(H2,12,15)
Standard InChIKey NSIGBZABEAQJEV-UHFFFAOYSA-N
SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
Canonical SMILES CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)N
PubChem Compound 398545
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator